molecular formula C15H17ClF2N2O2S B2658657 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 439096-53-4

5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No. B2658657
M. Wt: 362.82
InChI Key: CDCZUYPWSVPLSP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The search results do not provide specific values for these properties for 5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine . These properties can be determined experimentally or predicted using computational chemistry methods.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed novel synthesis methods for compounds related to diazepines, focusing on the efficiency and selectivity of these processes. For example, a study describes an alternate route to synthesize 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate for the preparation of pesticides. This method involves a Schiemann reaction, highlighting the pursuit of more accessible and cost-effective synthesis approaches for complex molecules (Xiao-hua Du et al., 2005).

Biological Evaluation

Another aspect of research focuses on the biological evaluation of benzodiazepines containing various substituents, investigating their potential therapeutic applications. For instance, benzodiazepines with a pentafluorosulfanyl group have been synthesized and evaluated, demonstrating the impact of substituents on the biological activity of these compounds, such as their interaction with the GABAA receptor (Arathy Jose et al., 2021).

Structural and Mechanistic Studies

Research on the structural and mechanistic aspects of diazepine derivatives includes studies on their synthesis, reactivities, and potential applications. For example, the synthesis and characterization of 1H-benzo-1,5-diazepine derivatives with a perfluorinated side chain offer insights into the tautomerism and isomerization of these compounds, contributing to our understanding of their chemical behavior and potential applications in medicinal chemistry (Willi Desens et al., 2016).

Anticonvulsant Activities

The exploration of anticonvulsant activities in diazepine derivatives reveals their potential for treating epilepsy and other neurological disorders. Studies have synthesized and tested various diazepine compounds, identifying those with promising anticonvulsant properties, highlighting the therapeutic potential of diazepine derivatives (C. Fiakpui et al., 1999).

properties

IUPAC Name

5-[chloro(difluoro)methyl]-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF2N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCZUYPWSVPLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine

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